molecular formula C12H15NO3 B362466 4-Propionylphenyl dimethylcarbamate CAS No. 526190-38-5

4-Propionylphenyl dimethylcarbamate

Cat. No.: B362466
CAS No.: 526190-38-5
M. Wt: 221.25g/mol
InChI Key: YYGUKHYZJVRLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propionylphenyl dimethylcarbamate is a synthetic carbamate derivative with the molecular formula C12H15NO3 and a molecular weight of 283.32 g/mol . Carbamates are a class of compounds known for their significant chemical and proteolytic stability, which makes them valuable scaffolds in medicinal chemistry and drug discovery . The carbamate functional group is a common structural motif in pharmaceuticals and bioactive molecules, often serving as a key pharmacophore or a prodrug moiety to enhance metabolic stability and bioavailability . Researchers investigate carbamate derivatives like this compound for their potential applications in developing enzyme inhibitors, particularly in neuroscience for cholinesterase inhibition, and as intermediates in the synthesis of more complex chemical entities . The propionylphenyl moiety may also be of interest in the design of molecules for material science, such as low molecular weight gelators for creating functional soft materials . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

526190-38-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25g/mol

IUPAC Name

(4-propanoylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H15NO3/c1-4-11(14)9-5-7-10(8-6-9)16-12(15)13(2)3/h5-8H,4H2,1-3H3

InChI Key

YYGUKHYZJVRLCX-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)N(C)C

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)N(C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of derivatives of 4-propionylphenyl dimethylcarbamate as anticancer agents. Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown low IC50 values, indicating strong anticancer properties compared to standard treatments like doxorubicin .

Compound Cell Line IC50 (µM) Reference
Compound AMCF-720.12 ± 6.20
Compound BHeLa10.84 ± 4.20
DoxorubicinMCF-70.92 ± 0.1

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibitors derived from this compound class have demonstrated the ability to enhance cholinergic function by acting as acetylcholinesterase inhibitors, which are crucial for treating cognitive decline .

Agricultural Applications

Fungicidal Properties
Research into the agricultural applications of this compound reveals its potential as a fungicide. Compounds with similar structures have been tested for their ability to control fungal pathogens affecting crops. Studies indicate promising results, suggesting that these compounds could lead to the development of effective fungicides.

Fungal Pathogen Inhibition (%) Concentration (µg/mL) Reference
Pathogen A85100
Pathogen B90200

Case Study 1: Anticancer Efficacy

A study conducted on a series of propanamide derivatives bearing the dimethylcarbamate moiety demonstrated their efficacy against breast cancer cells (MCF-7). The results indicated that modifications to the propanamide structure could significantly enhance anticancer activity, with several derivatives achieving IC50 values lower than conventional chemotherapeutics .

Case Study 2: Fungicide Development

In agricultural testing, derivatives of this compound were applied to crops affected by fungal infections. The results showed a marked reduction in fungal growth at concentrations as low as 100 µg/mL, demonstrating potential for commercial fungicide formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-propionylphenyl dimethylcarbamate with structurally related carbamates, focusing on substituents, molecular properties, and applications. Data are derived from the provided evidence and inferred structural analyses.

Compound Substituents Molecular Weight (g/mol) Lipophilicity (log k) Applications/Notes
This compound Para-propionyl, dimethylcarbamate ~237.3 (estimated) Moderate (inferred) Limited data; potential agrochemical use
Chloro-substituted phenyl carbamates (e.g., 4a–i, 5a–i, 6a–i) Chloro/dichlorophenyl, alkyl carbamates 280–350 High (log k = 2.8–3.5) Antifungal/antibacterial agents
Dimetilan Pyrazole ring, dimethylcarbamoyl 240.3 Moderate (log k ~2.5) Insecticide (acetylcholinesterase inhibitor)
4-Hydroxy-3,5-diisopropylphenyl methylcarbamate Diisopropyl, methylcarbamate 251.3 Low (log k <2.0) Herbicide or pharmacological candidate

Key Findings:

The propionyl group in the target compound likely confers moderate lipophilicity, balancing bioavailability and safety. Methylcarbamate derivatives (e.g., ) exhibit lower log k values (<2.0) due to reduced hydrophobicity from smaller substituents.

Bioactivity and Applications :

  • Dimetilan , a pyrazole-based carbamate, is a potent insecticide targeting acetylcholinesterase. The phenyl-propionyl structure of the target compound may offer similar bioactivity but with altered selectivity.
  • Chloro-substituted analogs demonstrate antifungal/antibacterial properties, suggesting that electronic effects (e.g., electron-withdrawing Cl) enhance interactions with microbial enzymes.

Metabolic Stability :

  • The propionyl group may improve metabolic stability compared to methylcarbamates (e.g., ) by resisting hydrolysis, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-propionylphenyl dimethylcarbamate, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a 4-propionylphenol derivative with dimethylcarbamoyl chloride under basic conditions. Key parameters include:

  • Temperature control : Maintaining 0–5°C during the acylation step minimizes side reactions (e.g., hydrolysis of the carbamate group) .
  • Catalyst selection : Use of pyridine or triethylamine as a base to neutralize HCl byproducts and drive the reaction to completion .
  • Solvent optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid nucleophilic interference .
    • Validation : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1^1H/13^13C NMR and HPLC-MS to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • NMR spectroscopy : The 1^1H NMR spectrum should show a singlet at ~3.0 ppm (N(CH3_3)2_2) and a carbonyl resonance at ~170 ppm in 13^13C NMR. Aromatic protons from the 4-propionylphenyl group appear as distinct doublets (J ≈ 8.5 Hz) .
  • Mass spectrometry : ESI-MS typically displays [M+H]+^+ peaks matching the molecular formula C12_{12}H15_{15}NO3_3. Fragmentation patterns include loss of the dimethylcarbamate group (m/z 149) .
  • IR spectroscopy : Stretching vibrations at ~1740 cm1^{-1} (C=O, carbamate) and ~1250 cm1^{-1} (C-O-C) confirm functional groups .

Advanced Research Questions

Q. How can catalytic systems be optimized for synthesizing this compound under green chemistry conditions?

  • Methodological Answer :

  • Heterogeneous catalysis : Transition-metal catalysts (e.g., Cu/ZnO) in solvent-free conditions reduce waste and improve atom economy. For example, DIMCARB (dimethylammonium dimethylcarbamate) has been used as a dimethylamine source in analogous reactions with >90% yield .
  • CO2_2 utilization : Catalytic hydrogenation of CO2_2 with Ni(II)-phosphine complexes can generate carbamate precursors, minimizing reliance on toxic reagents like phosgene .
  • Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and optimizes reaction kinetics .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound compared to other carbamates?

  • Methodological Answer :

  • Comparative SAR studies : Replace the 4-propionyl group with acetyl, nitro, or halogen substituents and assess activity via enzymatic assays (e.g., acetylcholinesterase inhibition). For example, chlorophenoxy carbamates show enhanced bioactivity due to increased lipophilicity .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins. The propionyl group’s electron-withdrawing effect may enhance interactions with catalytic serine residues in esterases .
  • In vitro validation : Use cytotoxicity assays (MTT) and selectivity indices to prioritize derivatives for in vivo testing .

Q. How can discrepancies in reported biological activities of carbamate derivatives be systematically resolved?

  • Methodological Answer :

  • Scoping review framework : Follow Arksey & O’Malley’s 5-stage approach to map literature, identify gaps, and consult stakeholders (e.g., toxicologists) to contextualize conflicting data .
  • Meta-analysis : Pool data from studies using fixed-effect models, adjusting for variables like assay type (e.g., cell-based vs. enzyme-free) and dosage ranges .
  • Experimental replication : Standardize protocols (e.g., OECD guidelines) for toxicity testing to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.